molecular formula C15H15NO5S2 B5454121 3-(morpholin-4-ylsulfonyl)-5-(3-thienyl)benzoic acid

3-(morpholin-4-ylsulfonyl)-5-(3-thienyl)benzoic acid

Cat. No.: B5454121
M. Wt: 353.4 g/mol
InChI Key: WJBISSWLSBFCME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(morpholin-4-ylsulfonyl)-5-(3-thienyl)benzoic acid is a complex organic compound that features a morpholine ring, a sulfonyl group, and a thiophene ring attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(morpholin-4-ylsulfonyl)-5-(3-thienyl)benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid core, followed by the introduction of the morpholine and thiophene groups. Common synthetic routes include:

    Nucleophilic Substitution: Introduction of the morpholine group via nucleophilic substitution reactions.

    Sulfonylation: Addition of the sulfonyl group using sulfonyl chlorides under basic conditions.

    Thiophene Attachment: Coupling of the thiophene ring through palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve more sustainable and versatile synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(morpholin-4-ylsulfonyl)-5-(3-thienyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions on the benzoic acid core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving strong acids or bases, depending on the substituent being introduced.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzoic acid derivatives.

Scientific Research Applications

3-(morpholin-4-ylsulfonyl)-5-(3-thienyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(morpholin-4-ylsulfonyl)-5-(3-thienyl)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins or enzymes. The morpholine ring may enhance the compound’s solubility and bioavailability, while the thiophene ring can participate in π-π stacking interactions, contributing to its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-(morpholin-4-ylsulfonyl)benzoic acid: Lacks the thiophene ring, resulting in different chemical properties and reactivity.

    5-(3-thienyl)benzoic acid: Does not contain the morpholine and sulfonyl groups, affecting its solubility and biological activity.

Uniqueness

3-(morpholin-4-ylsulfonyl)-5-(3-thienyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the morpholine ring enhances its solubility, while the thiophene ring contributes to its electronic properties, making it a versatile compound for various applications.

Properties

IUPAC Name

3-morpholin-4-ylsulfonyl-5-thiophen-3-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S2/c17-15(18)13-7-12(11-1-6-22-10-11)8-14(9-13)23(19,20)16-2-4-21-5-3-16/h1,6-10H,2-5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBISSWLSBFCME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.